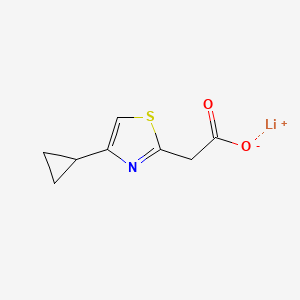

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

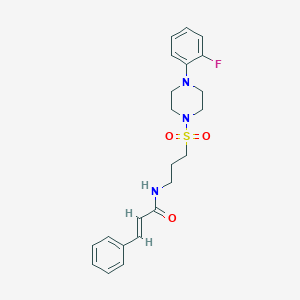

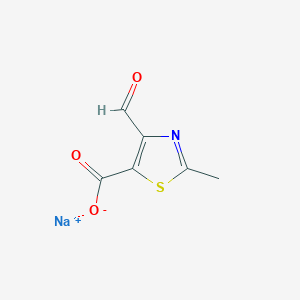

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate, also known as LiCTA, is a novel lithium salt that has gained significant attention in the scientific community due to its potential therapeutic applications. LiCTA is a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen atoms. The lithium ion in LiCTA is known to have a positive impact on the nervous system, making it a promising candidate for the treatment of various neurological disorders.

Scientific Research Applications

Cancer Research

Lithium compounds have been examined for their potential effects on cancer cells. For instance, Lithium chloride (LiCl), a lithium compound, has been shown to exhibit a biphasic dose-dependent effect on the survival of human hormone-dependent breast cancer cells (MCF-7). At lower concentrations, LiCl induces cell survival by inhibiting apoptosis through the regulation of GSK-3β, caspase-2, Bax, and cleaved caspase-7, and by activating anti-apoptotic proteins (Akt, β-catenin, Bcl-2, and cyclin D1). Conversely, at higher concentrations, it induces apoptosis by reversing these effects. This study highlights the complex oncogenic properties of lithium compounds, influenced by their concentration (Suganthi et al., 2012).

Materials Science

In materials science, lithium salts have been studied for their solubility, ionic conductivity, and viscosity in room temperature ionic liquids, important properties for applications in lithium batteries. The solubility of lithium salts in ionic liquids containing the thiocyanate anion allows for high concentrations, which is critical for achieving optimal ionic conductivity in battery electrolytes (Rosol et al., 2009).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

lithium;2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S.Li/c10-8(11)3-7-9-6(4-12-7)5-1-2-5;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCKVHMROWBWGA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1C2=CSC(=N2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)

![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)

![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)